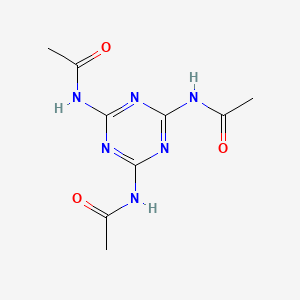
CINNAMYL ALCOHOL, alpha,alpha-DIPHENYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamyl alcohol, alpha,alpha-diphenyl- is an organic compound that is found in esterified form in storax, Balsam of Peru, and cinnamon leaves. It forms a white crystalline solid when pure or a yellow oil when slightly impure. This compound is known for its distinctive odor described as “sweet, balsam, hyacinth, spicy, green, powdery, cinnamic” and is used in perfumery and as a deodorant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cinnamyl alcohol, alpha,alpha-diphenyl- can be synthesized through the selective hydrogenation of cinnamaldehyde. One efficient method involves using a TiO2-supported CoRe bimetallic catalyst with formic acid as a hydrogen donor. This method achieves high selectivity and conversion rates under mild conditions of 140°C for 4 hours . Another approach involves the enzymatic reduction of cinnamaldehyde using NADH-dependent alcohol dehydrogenase from Bacillus stearothermophilus .
Industrial Production Methods
Industrial production of cinnamyl alcohol typically involves the chemical synthesis starting from cinnamaldehyde. The process can be optimized using a biphasic system to overcome product inhibition and achieve high yields. For instance, a dibutyl phthalate/water biphasic system can be used to convert cinnamic acid into cinnamyl alcohol with a yield of 88.2% .
Análisis De Reacciones Químicas
Types of Reactions
Cinnamyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cinnamaldehyde.
Reduction: It can be reduced to 3-phenylpropanol.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Acid chlorides and alcohols are used in esterification reactions.
Major Products
Oxidation: Cinnamaldehyde
Reduction: 3-Phenylpropanol
Substitution: Various esters and ethers
Aplicaciones Científicas De Investigación
Cinnamyl alcohol, alpha,alpha-diphenyl-, has several scientific research applications:
Chemistry: Used as a starting material in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Industry: Used in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cinnamyl alcohol involves its interaction with cellular components. It is metabolized to cinnamaldehyde, which can exert various biological effects. For instance, cinnamyl alcohol has been shown to reduce the production of reactive nitrogen species, potentially presenting antioxidant activity . It is also absorbed through the skin and gut, metabolized primarily in the liver, and excreted in the urine and feces .
Comparación Con Compuestos Similares
Similar Compounds
- Cinnamic acid
- Cinnamaldehyde
- Cinnamic acetate
- 2-Methoxy-cinnamaldehyde
Uniqueness
Cinnamyl alcohol is unique due to its distinctive odor and its use in perfumery and deodorants. It also serves as a versatile intermediate in the synthesis of various organic compounds, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
4663-36-9 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(E)-1,1,3-triphenylprop-2-en-1-ol |
InChI |
InChI=1S/C21H18O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17,22H/b17-16+ |
Clave InChI |
YLIUMDDAXJLBRG-WUKNDPDISA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















